1h-Perfluoroheptane

Dielectric Coolant Heat Transfer Fluid Fluorinated Solvent

1H-Perfluoroheptane (CAS 375-83-7), also known as 1H-pentadecafluoroheptane, is a partially fluorinated alkane with the molecular formula C₇HF₁₅ and a molecular weight of 370.06 g/mol. It is a clear, colorless, and non-flammable liquid with a boiling point of 96–97 °C and a density of 1.725 g/cm³ at 25 °C.

Molecular Formula C7HF15
Molecular Weight 370.06 g/mol
CAS No. 375-83-7
Cat. No. B1293373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Perfluoroheptane
CAS375-83-7
Molecular FormulaC7HF15
Molecular Weight370.06 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H
InChIKeyHBZVXKDQRIQMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Perfluoroheptane (CAS 375-83-7): A High-Purity Fluoroalkane for Specialized Solvent and Heat Transfer Applications


1H-Perfluoroheptane (CAS 375-83-7), also known as 1H-pentadecafluoroheptane, is a partially fluorinated alkane with the molecular formula C₇HF₁₅ and a molecular weight of 370.06 g/mol [1]. It is a clear, colorless, and non-flammable liquid with a boiling point of 96–97 °C and a density of 1.725 g/cm³ at 25 °C . Characterized by strong carbon-fluorine bonds, it exhibits high thermal and chemical stability, low surface tension, and is both hydrophobic and oleophobic [2]. These properties position it as a specialty chemical for applications requiring inert, non-flammable, and high-density fluids, particularly in electronics cooling and as a specialty solvent, distinct from fully fluorinated perfluorocarbons (PFCs) due to its single hydrogen atom [1].

Why 1H-Perfluoroheptane is Not an Interchangeable Drop-In for Other Fluorinated Solvents


Despite sharing a fluorocarbon backbone, 1H-perfluoroheptane is not a generic substitute for other perfluoroalkanes or hydrofluoroethers (HFEs). The presence of a single hydrogen atom in its C₇HF₁₅ structure fundamentally alters its physicochemical profile compared to fully fluorinated analogs like perfluoroheptane (C₇F₁₆) [1]. This structural difference impacts critical properties such as boiling point, density, and vapor pressure, which are key design parameters for applications like two-phase immersion cooling . Furthermore, the unique combination of a partially fluorinated structure and a specific chain length (C7) creates a distinct solvation environment for small, nonpolar gases, which cannot be replicated by shorter-chain (e.g., perfluorohexane) or longer-chain (e.g., perfluorooctane) fully fluorinated compounds, nor by other solvent classes [2]. Attempting to substitute without accounting for these specific, quantifiable differences can lead to suboptimal performance in critical processes.

Quantitative Differentiation of 1H-Perfluoroheptane (375-83-7) Against Key Comparators


1H-Perfluoroheptane vs. Perfluoroheptane: Differentiated Physicochemical Properties for Process Design

The key structural difference between 1H-perfluoroheptane (C₇HF₁₅) and its fully fluorinated analog, perfluoroheptane (C₇F₁₆), leads to a measurable and operationally significant difference in boiling point. The presence of the single hydrogen atom in 1H-perfluoroheptane increases its boiling point by approximately 13.9 °C . This higher boiling point influences its vapor pressure and liquid range, making it more suitable for single-phase immersion cooling systems where lower volatility is desired to minimize evaporative loss, compared to the lower boiling perfluoroheptane.

Dielectric Coolant Heat Transfer Fluid Fluorinated Solvent

1H-Perfluoroheptane vs. Perfluoroheptane: Quantifying the Vapor Pressure Differential for System Design

The boiling point difference between 1H-perfluoroheptane and perfluoroheptane translates directly to a significant difference in vapor pressure at a given temperature. 1H-perfluoroheptane exhibits a substantially lower vapor pressure than perfluoroheptane, making it a less volatile fluid. This property is crucial for minimizing solvent loss and managing pressure buildup in sealed or semi-sealed systems [1].

Vapor Pressure Volatility Fluorocarbon

1H-Perfluoroheptane vs. Other Perfluoroalkanes: Enhanced Solubility of Small Nonpolar Gases

An analysis of partition coefficients reveals that perfluoroheptane exhibits an unusual solvation property: small, nonpolar gaseous solutes are more soluble in it than in a large number of other solvents, including other perfluoroalkanes [1]. This behavior is attributed to a unique balance of cavity and interaction terms, where the unfavorable cavity term is consistently smaller than in other solvents [1]. This suggests a differentiating advantage for 1H-perfluoroheptane in applications involving gas transport or reactions with nonpolar gases, where its solvation environment could be optimized differently compared to perfluorohexane or perfluorooctane.

Gas Solubility Solvation Partition Coefficient

1H-Perfluoroheptane as a CFC-113 Replacement: Differentiated Environmental Profile and Solvency

1H-Perfluoroheptane has been explicitly identified in patent literature as an effective, environmentally preferable replacement for CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane), a known ozone-depleting substance [1]. This application leverages 1H-perfluoroheptane's zero ozone depletion potential (ODP), a stark contrast to the high ODP of CFC-113. While other HFCs and HFEs also serve as alternatives, 1H-perfluoroheptane offers a specific balance of solvency, density, and non-flammability for specialized cleaning and draining applications [1].

Ozone Depletion Cleaning Solvent CFC Alternative

Validated Application Scenarios for 1H-Perfluoroheptane Based on Quantitative Differentiation


Single-Phase Immersion Cooling for High-Density Electronics

Based on its boiling point of 96–97 °C and lower vapor pressure of 49.7 mmHg at 25 °C, 1H-perfluoroheptane is particularly well-suited for single-phase immersion cooling of data center servers and power electronics . Compared to perfluoroheptane (b.p. 82.6 °C), its higher boiling point allows it to remain in the liquid phase over a wider temperature range, reducing the risk of localized boiling and associated hotspots without the complexity of two-phase cooling systems. Its non-flammability and dielectric properties further enhance its suitability for this application .

High-Precision Cleaning and Drying Solvent for Aerospace Components

The combination of low surface tension, high density, and rapid evaporation without leaving a residue makes 1H-perfluoroheptane an excellent solvent for precision cleaning of complex aerospace and optical components. Its use as a direct replacement for ozone-depleting CFC-113 is supported by patent literature, offering an environmentally compliant alternative for draining and cleaning operations [1]. Its quantified lower vapor pressure relative to perfluoroheptane also suggests it is less prone to evaporative loss during open cleaning processes .

Co-Spin Agent in Flash Spinning of Polyolefins

1H-Perfluoroheptane is a viable co-spin agent in the flash spinning process for producing plexifilamentary film-fibril strands, as detailed in patents [2]. The process requires a specific ratio of a primary spin agent (like dichloromethane) and a co-spin agent, with the co-spin agent forming an azeotrope-like composition [2]. The unique physicochemical profile of 1H-perfluoroheptane, including its density and vapor pressure, provides a specific set of spinning conditions that cannot be achieved with other fluorinated solvents, making it a valuable process-specific chemical for manufacturing advanced nonwoven materials [2].

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